molecular formula C11H12O3 B160265 Allyl phenoxyacetate CAS No. 7493-74-5

Allyl phenoxyacetate

Cat. No. B160265
CAS RN: 7493-74-5
M. Wt: 192.21 g/mol
InChI Key: VUFZVGQUAVDKMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyl Phenoxyacetate is a synthetic flavoring agent that is a stable, colorless to light yellow liquid of heavy fruit note odor . It is used in pineapple, quince, and fruit flavors with applications in candy and beverages at 1–3 ppm .


Synthesis Analysis

The synthesis method involves heating the ionic liquid to the liquid stage. Allyl alcohol and phenoxyacetic acid are mixed according to the molar ratio that is 0.5 to 5.0:1.0 . Then the ionic liquid is added into the mixed liquid composed of the allyl alcohol and the phenoxyacetic acid to be stirred evenly . The obtained mixed liquid is heated until the temperature is more than 70 DEG C, the reaction continues more than 2 hours, then the reaction mixture is processed through temperature reduction, standing, and lay separation, the ionic liquid is recycled, so that the allyl phenoxyacetate can be obtained .


Molecular Structure Analysis

The molecular formula of Allyl Phenoxyacetate is C11H12O3 . The molecular weight is 192.21 g/mol . The IUPAC name is prop-2-enyl 2-phenoxyacetate .


Physical And Chemical Properties Analysis

Allyl Phenoxyacetate is a clear, colorless to yellowish liquid with a green, sweet, herbal, fruity odor with nuances of galbanum and pineapple . It is a monocarboxylic acid .

Scientific Research Applications

Synthesis Methods

Allyl phenoxyacetate can be synthesized from phenoxyacetic acid and allyl alcohol, catalyzed by strong acid cation exchange resin or phosphotungstic acid supported on activated carbon. The process achieves high yields under optimal conditions (Tian Chui-liang, 2004) (Meng Qing-zhao, 2004).

Chromatographic Applications

A monolithic allyl phenoxyacetate-based material was fabricated for the chromatographic separation of proteins from human plasma. This method demonstrated improved selectivity compared to other monolithic columns, offering potential for plasma proteomics research (Dandan Lan et al., 2019).

Polymer Synthesis

Allyl phenoxyacetate is used in the synthesis of low melting phthalonitrile resins. These resins exhibit beneficial properties for high-temperature structural composite matrices due to the inclusion of allyl moieties (Yue Han et al., 2019).

Anticancer Activity

Research on eugenol derivatives, including allyl phenoxyacetate, has shown potential anticancer activities. Eugenol derivatives have been studied for their effects on breast cancer cells, highlighting the relevance of such compounds in cancer treatment research (Mohammad Mahboob Alam, 2022).

Environmental Applications

Allyl phenoxyacetate has been studied in the context of environmental applications, particularly in the adsorption of pesticides from water. This highlights its potential role in environmental remediation and pollution control (K. Ignatowicz, 2009).

Safety and Hazards

Allyl Phenoxyacetate is moderately toxic by ingestion and skin contact . It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

prop-2-enyl 2-phenoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-2-8-13-11(12)9-14-10-6-4-3-5-7-10/h2-7H,1,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFZVGQUAVDKMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)COC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3064722
Record name Allyl phenoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3064722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to yellow liquid with honey/pineapple odour
Record name Allyl phenoxyacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/320/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

100.00 to 102.00 °C. @ 1.00 mm Hg
Record name Allyl phenoxyacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031610
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

585 mg/L @ 20 °C (exp)
Record name Allyl phenoxyacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031610
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

1.000-1.110
Record name Allyl phenoxyacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/320/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Allyl phenoxyacetate

CAS RN

7493-74-5
Record name Allyl phenoxyacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7493-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allyl phenoxyacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007493745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Allyl phenoxyacetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408892
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic acid, 2-phenoxy-, 2-propen-1-yl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Allyl phenoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3064722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyl phenoxyacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.487
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALLYL PHENOXYACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3P8UAF9WE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Allyl phenoxyacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031610
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Allyl phenoxyacetate
Reactant of Route 2
Reactant of Route 2
Allyl phenoxyacetate
Reactant of Route 3
Reactant of Route 3
Allyl phenoxyacetate
Reactant of Route 4
Reactant of Route 4
Allyl phenoxyacetate
Reactant of Route 5
Reactant of Route 5
Allyl phenoxyacetate
Reactant of Route 6
Reactant of Route 6
Allyl phenoxyacetate

Q & A

Q1: What is Allyl Phenoxyacetate primarily used for?

A1: Allyl Phenoxyacetate is primarily recognized as a fragrance ingredient. [] While some research explores its presence in natural extracts and potential antioxidant properties, [] its primary application lies in the fragrance industry.

Q2: How is Allyl Phenoxyacetate synthesized?

A2: Several methods exist for synthesizing Allyl Phenoxyacetate:

  • Williamson Reaction followed by Esterification: Phenol reacts with chloroacetic acid (Williamson reaction) to yield Phenoxyacetic acid. Subsequent esterification of Phenoxyacetic acid with Allyl alcohol, often catalyzed by phosphotungstic acid supported on activated carbon or a strong acid cation exchange resin, produces Allyl Phenoxyacetate. [, , ]
  • Direct Esterification: Phenoxyacetic acid can be directly esterified with Allyl alcohol using a strong acid cation exchange resin as a catalyst. []

Q3: What interesting chemical reactions involving Allyl Phenoxyacetate have been observed?

A4: Studies using methane chemical ionization mass spectrometry revealed that Allyl Phenoxyacetate undergoes significant skeletal rearrangement after protonation. [] This rearrangement, not observed in simpler electron-impact spectra, involves an intramolecular substitution of the phenyl ring by the allyl group, followed by the loss of water and carbon monoxide. []

Q4: Beyond its use as a fragrance, are there other potential applications for Allyl Phenoxyacetate?

A5: While Allyl Phenoxyacetate is primarily recognized as a fragrance ingredient, research suggests its presence as a constituent in the essential oil of Oenanthe javanica (BL.) DC. [] This essential oil, rich in Allyl Phenoxyacetate (80.17%), is suggested as a potential flavoring agent in the food industry and as an ingredient in cosmetics. [] Additionally, research identified Allyl Phenoxyacetate as a major volatile compound in the ethanolic extract of nutmeg seeds. [] This extract exhibited notable antioxidant activity in vitro and in both bulk oil and oil-in-water emulsion systems, suggesting potential applications as a natural antioxidant in food products. []

Q5: What are the key analytical techniques used to study Allyl Phenoxyacetate?

A5: Several analytical techniques are employed in the study of Allyl Phenoxyacetate:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify and quantify Allyl Phenoxyacetate in complex mixtures, such as essential oils and plant extracts. [, ]
  • Chemical Ionization Mass Spectrometry: Provides insight into the fragmentation patterns and rearrangement reactions of Allyl Phenoxyacetate upon protonation. []
  • Spectroscopic Techniques: Techniques like NMR and IR spectroscopy are crucial for structural characterization and identification. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.